

# Spectroscopic Analysis of Sodium Hydrogen Tartrate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium bitartrate

Cat. No.: B3427548

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## Introduction

Sodium hydrogen tartrate (monosodium tartrate), with the chemical formula  $C_4H_5NaO_6$ , is the monosodium salt of L-(+)-tartaric acid. It is a white crystalline powder soluble in water and finds applications in various fields, including the food industry as a leavening agent and acidity regulator, and in analytical chemistry. A thorough understanding of its physicochemical properties through spectroscopic analysis is crucial for its application in research, particularly in drug development where it may be used as a counterion or an excipient. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize sodium hydrogen tartrate, including detailed experimental protocols and data interpretation.

## Physicochemical Properties

A summary of the key physicochemical properties of sodium hydrogen tartrate is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Hydrogen Tartrate

Property	Value	Reference
Chemical Formula	C <sub>4</sub> H <sub>5</sub> NaO <sub>6</sub>	
Molecular Weight	172.07 g/mol	
Appearance	White crystalline powder	
Solubility	Soluble in water	
IUPAC Name	Sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate	

## Spectroscopic Analysis

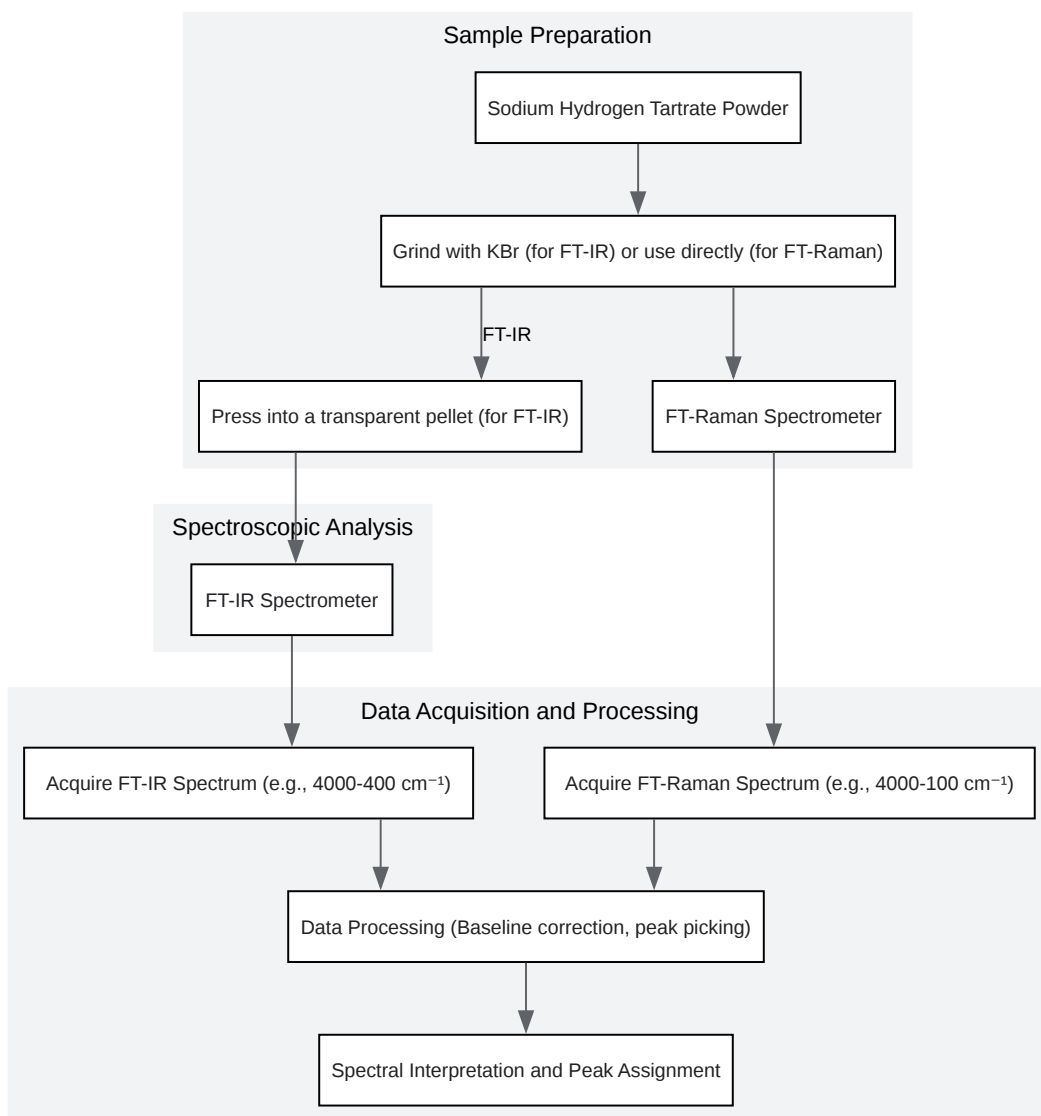
The structural elucidation and characterization of sodium hydrogen tartrate are primarily achieved through a combination of vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry.

### Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of sodium hydrogen tartrate.

A general workflow for the vibrational spectroscopic analysis of sodium hydrogen tartrate is depicted below.

Diagram 1: Experimental Workflow for Vibrational Spectroscopy

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Caption: Experimental workflow for vibrational spectroscopy.

### FT-IR Spectroscopy Protocol (KBr Pellet Method):

- Sample Preparation:
  - Thoroughly grind 1-2 mg of sodium hydrogen tartrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the finely ground mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation:
  - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
  - Record the spectrum in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
- Data Analysis:
  - Process the acquired spectrum using appropriate software for baseline correction and peak identification.

### FT-Raman Spectroscopy Protocol:

- Sample Preparation:
  - Place a small amount of the crystalline sodium hydrogen tartrate powder directly into a sample holder (e.g., a glass capillary tube or an aluminum well).
- Instrumentation:
  - Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.
  - Focus the laser beam onto the sample.

- Collect the scattered radiation and record the Raman spectrum over a suitable spectral range (e.g., 4000-100  $\text{cm}^{-1}$ ).
- Data Analysis:
  - Process the spectrum for baseline correction and peak identification.

The characteristic vibrational frequencies and their assignments for sodium hydrogen tartrate monohydrate are summarized in Table 2.

Table 2: FT-IR and FT-Raman Peak Assignments for Sodium Hydrogen Tartrate Monohydrate

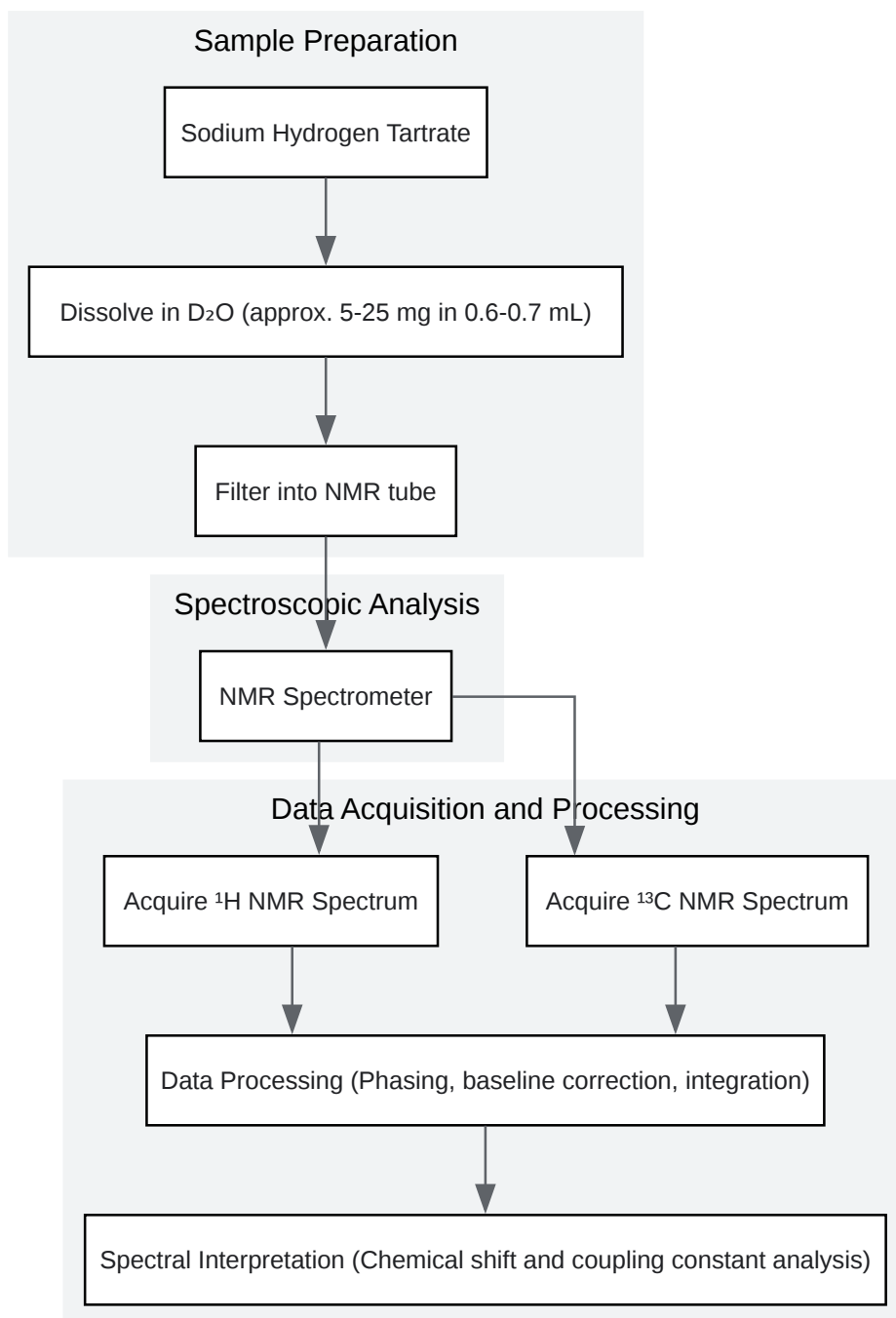
FT-IR (cm <sup>-1</sup> )	FT-Raman (cm <sup>-1</sup> )	Assignment	Vibrational Mode
3558	3556	O-H stretch	Water of hydration
3421	3420	O-H stretch	Water of hydration
2976	-	C-H stretch	Asymmetric
2936	2947	C-H stretch	Symmetric
1732	1735	C=O stretch	Carboxylic acid
1608	1610	C=O stretch	Carboxylate
1450	1452	C-H bend	
1410	1400	O-H in-plane bend	
1304	-	C-H in-plane bend	
1211	1215	C-O stretch	
1070	1066	C-O-H bend	
905	906	O-H out-of-plane bend	
878	887	C-C stretch	
789	783	C-H out-of-plane bend	
679	677	O-C=O bend	
617	592	O-H twist	
573	-	O-C=O wag	
523	-	O-C=O rock	
484	542	O-H twist	
-	456	O-H twist	
-	389	O-H twist	
-	167	Lattice vibrations	
-	143	Lattice vibrations	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For sodium hydrogen tartrate,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired in a deuterated solvent, most commonly deuterium oxide ( $\text{D}_2\text{O}$ ), due to its solubility in water.

The general procedure for NMR analysis is outlined in the following diagram.

Diagram 2: Experimental Workflow for NMR Spectroscopy



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Caption: Experimental workflow for NMR spectroscopy.



### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Sample Preparation:
  - Dissolve approximately 5-25 mg of sodium hydrogen tartrate in 0.6-0.7 mL of deuterium oxide ( $\text{D}_2\text{O}$ ).
  - Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
  - Place the NMR tube in the spectrometer.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for  $^1\text{H}$ ).
  - Use the deuterium signal from the solvent for field-frequency locking.
- Data Analysis:
  - Process the spectra, including Fourier transformation, phasing, baseline correction, and referencing the chemical shifts (typically to an internal or external standard).
  - For  $^1\text{H}$  NMR, integrate the signals to determine the relative number of protons.

The expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for sodium hydrogen tartrate in  $\text{D}_2\text{O}$  are presented in Tables 3 and 4.

Table 3:  $^1\text{H}$  NMR Data for Sodium Hydrogen Tartrate in  $\text{D}_2\text{O}$

Chemical Shift (ppm)	Multiplicity	Assignment
~4.5	Singlet	-CH(OH)-

Note: A reported  $^1\text{H}$  NMR spectrum showed a single prominent peak at 4.514 ppm after removal of the solvent signal. The two methine protons are chemically equivalent and therefore appear as a single peak.

Table 4:  $^{13}\text{C}$  NMR Data for Sodium Hydrogen Tartrate in  $\text{D}_2\text{O}$ 

Chemical Shift (ppm)	Assignment
~75	-CH(OH)-
~178	-COO <sup>-</sup> and -COOH

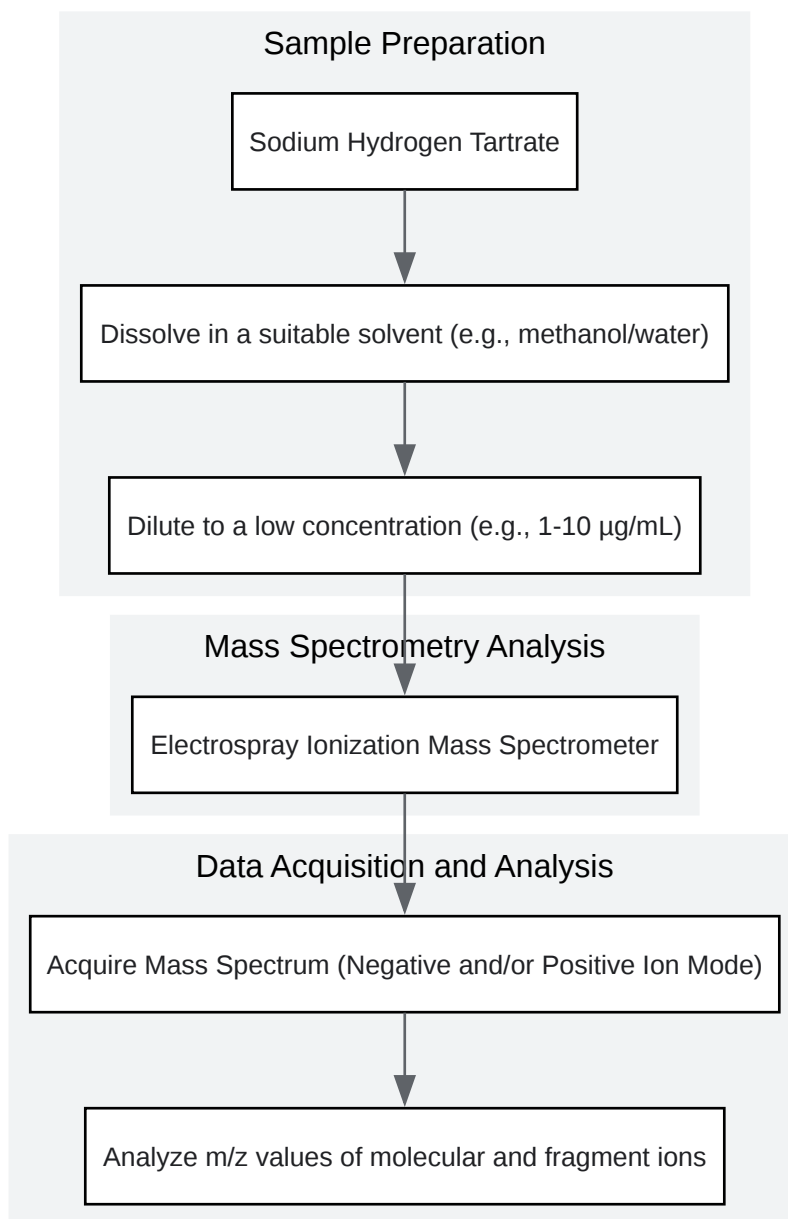
Note: Specific chemical shift values for  $^{13}\text{C}$  NMR of sodium hydrogen tartrate were not explicitly found in the search results, but these are typical ranges for the functional groups present.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like sodium hydrogen tartrate.

The workflow for ESI-MS analysis is illustrated below.

Diagram 3: Experimental Workflow for ESI-Mass Spectrometry



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Caption: Experimental workflow for ESI-Mass Spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

- Sample Preparation:
  - Dissolve a small amount of sodium hydrogen tartrate in a suitable solvent mixture, such as methanol/water or acetonitrile/water.
  - Dilute the solution to a final concentration of approximately 1-10 µg/mL.
  - The addition of a small amount of a volatile acid (e.g., formic acid) or base may be necessary to promote ionization.
- Instrumentation:
  - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.
  - Acquire the mass spectrum in either positive or negative ion mode. For sodium hydrogen tartrate, negative ion mode is often preferred to observe the deprotonated tartrate species.
- Data Analysis:
  - Analyze the mass-to-charge (m/z) ratios of the detected ions to identify the molecular ion and any fragment ions.

In negative ion mode ESI-MS, the primary ion expected for sodium hydrogen tartrate is the hydrogen tartrate anion.

Table 5: Expected Ions in ESI-MS of Sodium Hydrogen Tartrate

Ion	Formula	Calculated m/z	Ionization Mode
[M-Na] <sup>-</sup>	[C <sub>4</sub> H <sub>5</sub> O <sub>6</sub> ] <sup>-</sup>	149.0086	Negative
[M+Na] <sup>+</sup>	[C <sub>4</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>6</sub> ] <sup>+</sup>	194.9878	Positive

Note: The observed ions and their relative intensities can be influenced by the specific instrumental conditions.

## Conclusion

The spectroscopic techniques of FT-IR, FT-Raman, NMR, and Mass Spectrometry collectively provide a comprehensive characterization of sodium hydrogen tartrate. This guide has detailed the experimental protocols and expected data for each of these methods. The provided information serves as a valuable resource for researchers and scientists in the accurate identification and quality control of this compound in various scientific and industrial applications, including its use in drug development.

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